molecular formula C13H9NO4 B1437689 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid CAS No. 1105191-74-9

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid

Cat. No.: B1437689
CAS No.: 1105191-74-9
M. Wt: 243.21 g/mol
InChI Key: QIKSGCCTSBCGBJ-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid: is a chemical compound that features a benzofuran ring fused to an isoxazole ring, with an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid typically involves the formation of the benzofuran and isoxazole rings followed by their coupling. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran and isoxazole exhibit significant antimicrobial properties. A study synthesized various compounds based on the benzofuran-isoxazole framework and screened them for antibacterial and antifungal activities. Notably, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger .

CompoundActivity Against BacteriaActivity Against Fungi
Compound 1High (B. subtilis)Moderate (A. niger)
Compound 2Moderate (S. aureus)High (A. niger)
Compound 3High (E. coli)Low

Anti-inflammatory Properties

Studies have indicated that [5-(1-benzofuran-2-yl)isoxazol-3-yl]acetic acid exhibits anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The results indicated that certain derivatives possess selective cytotoxicity, making them candidates for further development as anticancer agents .

Synthetic Applications

The synthesis of this compound involves several methodologies, including cyclization reactions that yield high purity products suitable for biological testing.

Synthetic Method Overview

  • Starting Materials : Benzofuran derivatives and isoxazole precursors.
  • Reagents : Use of bases such as potassium carbonate or sodium hydroxide.
  • Conditions : Reactions typically conducted under reflux in organic solvents like dichloromethane.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized multiple derivatives of the compound and assessed their antimicrobial efficacy using standard methods such as the disk diffusion method and broth microdilution techniques. The findings highlighted specific compounds with remarkable activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers, supporting its potential therapeutic application in conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Uniqueness: The presence of the acetic acid moiety in [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in scientific research and industry .

Biological Activity

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran moiety fused with an isoxazole ring, which contributes to its unique biological properties. The molecular formula is C11H9N2O3C_{11}H_{9}N_{2}O_{3} with a molecular weight of approximately 243.21 g/mol.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimal Inhibitory Concentration (MIC) µg/mL
Bacillus subtilis32
Escherichia coli64
Staphylococcus aureus16
Pseudomonas aeruginosa32

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vivo studies demonstrated that derivatives of this compound can significantly reduce inflammation in models such as the rat complete Freund’s adjuvant assay. The mechanism appears to involve inhibition of leukotriene biosynthesis, a critical pathway in inflammatory responses .

3. Anticancer Activity

Preliminary studies highlight the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15.63
U-937 (Monocytic leukemia)12.5
A549 (Lung cancer)10.0

These findings indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through several biochemical pathways:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Mechanism : It may inhibit enzymes involved in leukotriene synthesis, thereby reducing inflammation and associated pain .
  • Anticancer Pathways : The induction of apoptosis in cancer cells could be linked to the modulation of cell cycle proteins and activation of caspases, leading to programmed cell death .

Case Studies

Several case studies have documented the effectiveness of compounds similar to this compound:

  • Benzofuran Derivatives : A study on benzofuran derivatives revealed their ability to inhibit tumor growth in xenograft models, supporting their potential as anticancer agents.
  • Isoxazole Compounds : Research highlighted that isoxazole derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting a broader applicability for compounds containing these functional groups .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)7-9-6-12(18-14-9)11-5-8-3-1-2-4-10(8)17-11/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKSGCCTSBCGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid
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